Cas no 1805469-16-2 (4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid)

4-(ジフルオロメチル)-2-メチル-3-ニトロピリジン-5-カルボン酸は、高純度の有機中間体として医薬品や農薬の合成において重要な役割を果たします。特に、ピリジン骨格とニトロ基、ジフルオロメチル基を有するため、生物活性化合物の設計において多様な修飾が可能です。カルボン酸官能基はさらに誘導体化の柔軟性を提供し、標的分子への変換を容易にします。高い反応性と安定性を兼ね備えており、精密有機合成における信頼性の高い構築ブロックとして利用されます。

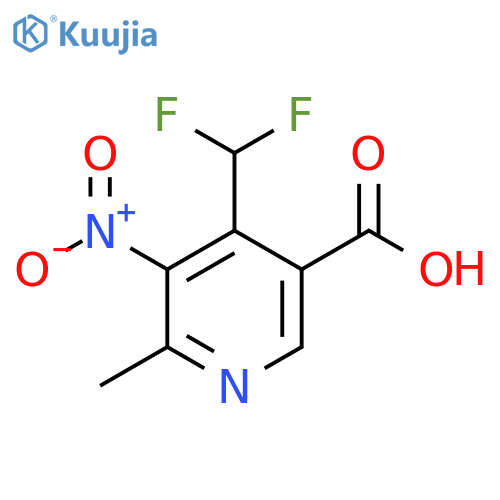

1805469-16-2 structure

商品名:4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid

CAS番号:1805469-16-2

MF:C8H6F2N2O4

メガワット:232.141048908234

CID:4897409

4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid

-

- インチ: 1S/C8H6F2N2O4/c1-3-6(12(15)16)5(7(9)10)4(2-11-3)8(13)14/h2,7H,1H3,(H,13,14)

- InChIKey: RKTLGTSJWWSZBM-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C(=O)O)=CN=C(C)C=1[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 294

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 96

4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029018074-250mg |

4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid |

1805469-16-2 | 95% | 250mg |

$1,058.40 | 2022-04-01 | |

| Alichem | A029018074-500mg |

4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid |

1805469-16-2 | 95% | 500mg |

$1,802.95 | 2022-04-01 | |

| Alichem | A029018074-1g |

4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid |

1805469-16-2 | 95% | 1g |

$3,126.60 | 2022-04-01 |

4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

1805469-16-2 (4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid) 関連製品

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量